molecular formula C20H20FN5O2S B3411766 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 921538-19-4

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B3411766
CAS No.: 921538-19-4
M. Wt: 413.5 g/mol
InChI Key: APXZLBBVGWMORO-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic scaffold comprising an imidazo[2,1-c][1,2,4]triazole core substituted with a 4-ethoxyphenyl group at position 5. A sulfanyl (-S-) linker connects the triazole moiety to an N-(4-fluorophenyl)acetamide group.

Properties

IUPAC Name

2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN5O2S/c1-2-28-17-9-7-16(8-10-17)25-11-12-26-19(25)23-24-20(26)29-13-18(27)22-15-5-3-14(21)4-6-15/h3-10H,2,11-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APXZLBBVGWMORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name / ID Core Structure Substituents / Modifications Key Findings / Applications Synthesis Method
Target Compound Imidazo[2,1-c][1,2,4]triazole 7-(4-ethoxyphenyl), 3-sulfanyl-N-(4-fluorophenyl)acetamide Likely enhanced lipophilicity (ethoxy) and halogen bonding (fluorophenyl) Likely thiol alkylation with bromoacetamide†
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 1,2,3-Triazole 4-(naphthyloxymethyl), N-(4-chlorophenyl)acetamide Anti-inflammatory potential (structural analog); IR/HRMS data reported 1,3-Dipolar cycloaddition
2-[4-(4-Chlorophenyl)-5-(p-tolylaminomethyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide (7h) 1,2,4-Triazole 4-(4-chlorophenyl), 5-(p-tolylaminomethyl), sulfanyl-acetamide Antiproliferative activity (analogous hydroxyacetamide derivatives) Thiol alkylation with bromoacetamide
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (3.1–3.21) 1,2,4-Triazole 4-amino, 5-(furan-2-yl), variable acetamide substituents (e.g., nitro, methoxy) Anti-exudative activity (47% inhibition at 10 mg/kg vs. diclofenac) Alkylation with chloroacetamides
N-(4-Fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide (511276-56-5) 1,2,4-Thiadiazole 3-methylsulfanyl, N-(4-fluorophenyl)acetamide Structural analog with thiadiazole core; unknown activity Not specified
2-(4-Allyl-5-phenyl-4H-1,2,4-triazol-3-ylsulfanyl)-N-[4-(1-hydroxyiminoethyl)phenyl]acetamide (7a) 1,2,4-Triazole 4-allyl, 5-phenyl, hydroxyiminoethylphenyl acetamide Nitric oxide donor potential (oxime hybrid) Condensation with hydroxylamine

†Inferred from analogous syntheses in .

Key Comparisons

Thiadiazole-based analogs (e.g., ) lack the fused imidazole ring, reducing planarity and possibly altering pharmacokinetics.

Substituent Effects :

  • Ethoxy vs. Halogen/Methoxy : The 4-ethoxyphenyl group in the target may increase lipophilicity compared to electron-withdrawing substituents (e.g., 4-chlorophenyl in ), favoring passive diffusion.
  • Fluorophenyl Acetamide : Fluorine’s electronegativity may enhance binding vs. chlorophenyl (e.g., 6m ) or nitrophenyl (e.g., ) analogs.

Antiproliferative hydroxyacetamide derivatives (e.g., ) highlight the acetamide group’s role in modulating cytotoxicity.

Synthesis Methods :

  • Most analogs (e.g., ) use nucleophilic thiol alkylation or cycloaddition, indicating scalable routes for the target compound.

Research Findings and Implications

  • Structure-Activity Relationships (SAR) : Anti-exudative activity in furan-triazole derivatives correlates with electron-donating substituents (e.g., methoxy), suggesting the target’s ethoxy group may enhance similar effects.
  • Electron Density and Binding : The imidazo-triazole core’s electron-rich nature (vs. thiadiazoles ) could facilitate π-π stacking or hydrogen bonding with biological targets.
  • Synthetic Feasibility : Thiol alkylation methods (e.g., ) are widely applicable, supporting efficient scale-up of the target compound.

Biological Activity

The compound 2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide (commonly referred to as F595-0407) is a complex organic molecule characterized by its unique imidazo-triazole structure combined with various functional groups. This compound has garnered attention due to its potential biological activities, especially in the fields of oncology and antimicrobial research.

Chemical Structure

The molecular formula of the compound is C21H20F3N5O2SC_{21}H_{20}F_{3}N_{5}O_{2}S, and it features several key structural components:

  • Imidazo[2,1-c][1,2,4]triazole core : This heterocyclic structure is known for its diverse biological activities.
  • Sulfanyl group : Enhances the reactivity and interaction with biological targets.
  • Ethoxy and fluorophenyl substituents : These groups may influence the compound's solubility and biological activity.

Anticancer Activity

Research indicates that compounds within the imidazo-triazole class exhibit significant cytotoxicity against various cancer cell lines. The biological activity of F595-0407 has been evaluated through several studies:

  • Cell Proliferation Inhibition : Preliminary studies suggest that F595-0407 exhibits notable inhibition of cell proliferation in human cancer cell lines such as:
    • Colon cancer (HCT116)
    • Lung cancer (H460)
    • Breast cancer (MCF-7)
    The GI50 values (the concentration required to inhibit 50% of cell growth) for similar compounds have been reported between 0.74 to 10 µg/mL .
  • Mechanism of Action : The imidazo-triazole framework is believed to interact with critical cellular pathways involved in growth and proliferation, potentially leading to apoptosis in cancer cells.

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Similar triazole derivatives have demonstrated antibacterial activity against various pathogens. For instance:

  • Compounds with imidazole or triazole scaffolds have shown effectiveness against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of compounds like F595-0407. Key findings from SAR studies include:

  • The presence of electron-donating groups (e.g., methyl or ethoxy) at specific positions on the phenyl rings enhances anticancer activity.
  • Conversely, electron-withdrawing groups tend to reduce potency .

Study 1: Anticancer Efficacy

A study evaluated various derivatives of triazoles against HepG2 liver cancer cells using an MTT assay. The results indicated that compounds with specific substitutions exhibited enhanced anti-proliferative effects, with IC50 values ranging from 13.004 µg/mL to higher values depending on structural modifications .

Study 2: Antimicrobial Screening

Another investigation focused on triazole derivatives' antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. Compounds similar to F595-0407 displayed MIC values significantly lower than conventional antibiotics, suggesting a promising avenue for developing new antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[7-(4-ethoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

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